molecular formula C16H14F2O B096452 1,4-bis(4-fluorophenyl)butan-1-one CAS No. 17135-49-8

1,4-bis(4-fluorophenyl)butan-1-one

Cat. No.: B096452
CAS No.: 17135-49-8
M. Wt: 260.28 g/mol
InChI Key: MWVYAXLUWZOOLT-UHFFFAOYSA-N
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Description

4’-Fluoro-4-(4-fluorophenyl)butyrophenone is a chemical compound that belongs to the class of butyrophenones It is characterized by the presence of a fluorine atom attached to the phenyl ring and the butyrophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Fluoro-4-(4-fluorophenyl)butyrophenone typically involves the reaction of fluorobenzene with 4-chlorobutyryl chloride in the presence of a catalyst such as anhydrous aluminum chloride. The reaction is carried out in a solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.

Chemical Reactions Analysis

Types of Reactions: 4’-Fluoro-4-(4-fluorophenyl)butyrophenone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4’-Fluoro-4-(4-fluorophenyl)butyrophenone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4’-Fluoro-4-(4-fluorophenyl)butyrophenone involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atoms enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include modulation of neurotransmitter systems or inhibition of specific enzymes, leading to the desired therapeutic effects .

Comparison with Similar Compounds

  • 4-Chloro-4’-fluorobutyrophenone
  • 4-Fluoro-α-pyrrolidinooctanophenone
  • 4-Fluoronitrobenzene

Comparison: 4’-Fluoro-4-(4-fluorophenyl)butyrophenone is unique due to the presence of two fluorine atoms, which significantly influence its chemical properties and biological activities. Compared to similar compounds, it exhibits higher stability and selectivity in its interactions with molecular targets. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

1,4-bis(4-fluorophenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2O/c17-14-8-4-12(5-9-14)2-1-3-16(19)13-6-10-15(18)11-7-13/h4-11H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWVYAXLUWZOOLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCC(=O)C2=CC=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60169066
Record name 4'-Fluoro-4-(4-fluorophenyl)butyrophenone
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Molecular Weight

260.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17135-49-8
Record name 1,4-Bis(4-fluorophenyl)-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17135-49-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Fluoro-4-(4-fluorophenyl)butyrophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017135498
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4'-Fluoro-4-(4-fluorophenyl)butyrophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60169066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-fluoro-4-(4-fluorophenyl)butyrophenone
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